molecular formula C7H10FN3 B8373451 3-Amino-2-(ethylamino)-6-fluoropyridine

3-Amino-2-(ethylamino)-6-fluoropyridine

Cat. No.: B8373451
M. Wt: 155.17 g/mol
InChI Key: HCNASHXYUPVBJL-UHFFFAOYSA-N
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Description

3-Amino-2-(ethylamino)-6-fluoropyridine is a pyridine derivative featuring a fluorine atom at the 6-position, an amino group at the 3-position, and an ethylamino substituent at the 2-position. The fluorine atom enhances metabolic stability and lipophilicity, while the ethylamino group may influence hydrogen bonding and solubility .

Properties

Molecular Formula

C7H10FN3

Molecular Weight

155.17 g/mol

IUPAC Name

2-N-ethyl-6-fluoropyridine-2,3-diamine

InChI

InChI=1S/C7H10FN3/c1-2-10-7-5(9)3-4-6(8)11-7/h3-4H,2,9H2,1H3,(H,10,11)

InChI Key

HCNASHXYUPVBJL-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=CC(=N1)F)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below highlights key structural differences and similarities between 3-Amino-2-(ethylamino)-6-fluoropyridine and selected analogs:

Compound Name CAS Number Substituents Key Structural Features Similarity Score
This compound Not provided 2-(ethylamino), 3-NH2, 6-F Ethylamino enhances solubility; F improves stability Reference compound
3-Amino-5-fluoro-6-methoxypyridine 886372-67-4 5-F, 6-OCH3, 3-NH2 Methoxy group increases hydrophobicity 0.72
6-Ethoxy-5-fluoropyridin-3-amine 1214377-09-9 5-F, 6-OCH2CH3, 3-NH2 Ethoxy group may improve metabolic stability 0.70
2-Iodo-6-methylpyridin-3-amine 1211596-30-3 2-I, 6-CH3, 3-NH2 Iodine aids crystallography; methyl reduces reactivity 0.80
5-Amino-2-(trifluoromethyl)pyridine 209286-97-5 2-CF3, 5-NH2 CF3 group strongly electron-withdrawing 0.75
3-Amino-2-fluoro-6-methylpyridine 374633-34-8 2-F, 6-CH3, 3-NH2 Methyl substituent increases steric bulk Structural analog

Key Observations :

  • Substituent Effects: The ethylamino group in the target compound distinguishes it from analogs with methoxy, ethoxy, or halogen substituents. This group may enhance solubility in polar solvents compared to methyl or trifluoromethyl groups .
  • Electronic Properties: Fluorine and trifluoromethyl groups are electron-withdrawing, influencing reactivity in cross-coupling reactions.
  • Crystallography : Iodine-containing analogs (e.g., 2-Iodo-6-methylpyridin-3-amine) are advantageous for X-ray crystallography due to heavy-atom effects, a feature absent in the target compound .

Preparation Methods

Sequential Substitution of Halogenated Pyridines

A widely employed strategy involves sequential substitution of halogen atoms in polyhalogenated pyridine precursors. For instance, 2,3,6-trifluoropyridine serves as a viable starting material due to the reactivity of fluorine as a leaving group. In the first step, ethylamine selectively substitutes the fluorine at position 2 under mild conditions (50–80°C in dimethylformamide), yielding 2-(ethylamino)-3,6-difluoropyridine. Subsequent amination at position 3 requires harsher conditions, such as aqueous ammonia at 105°C under pressure, to afford 3-amino-2-(ethylamino)-6-fluoropyridine. This method parallels the synthesis of 2-amino-6-fluoropyridine, where ammonia displaces fluorine at 94% yield under analogous conditions.

Regioselectivity Challenges and Catalytic Enhancements

Regioselectivity remains a critical hurdle, as competing substitutions at positions 3 and 6 may occur. To mitigate this, zinc or nickel catalysts are employed to direct amination to the desired position. For example, defluorination of 2,4,5,6-tetrafluoropyridine in the presence of zinc catalysts selectively yields 3-substituted derivatives, a technique adapted from patents describing 2-aminopyridine syntheses. Similarly, Raney nickel catalysts facilitate hydrazine reductions in multi-step routes, ensuring precise functionalization.

Reductive Amination of Nitropyridine Intermediates

Nitro Group Introduction and Reduction

An alternative route involves nitration followed by reductive amination. Starting with 2-(ethylamino)-6-fluoropyridine, nitration at position 3 using mixed nitric-sulfuric acid generates 3-nitro-2-(ethylamino)-6-fluoropyridine. Catalytic hydrogenation with palladium on carbon (H₂, 1–3 atm) reduces the nitro group to an amine, yielding the target compound. This method mirrors the reduction of 2-amino-3-nitro-6-(4-fluorobenzylamino)pyridine, where hydrogenation at 20–100°C achieves full conversion.

Optimization of Reduction Conditions

Key parameters influencing yield include catalyst choice, hydrogen pressure, and temperature. Raney nickel, while cost-effective, may over-reduce sensitive functionalities, whereas palladium-based catalysts offer superior selectivity. For instance, 10% Pd/C at 50°C and 2 atm H₂ achieves >90% conversion in related pyridine reductions.

Multi-Step Functionalization via Hydrazine Intermediates

Hydrazine-Mediated Substitution

Patents disclose hydrazine monohydrate as a versatile reagent for introducing amino groups. Reacting 2,5,6-trifluoro-3-nitropyridine with hydrazine at 50–150°C forms a hydrazino intermediate, which undergoes hydrogenolysis to yield 3-amino-5,6-difluoropyridine derivatives. Adapting this approach, 2-(ethylamino)-6-fluoro-3-nitropyridine could be treated with hydrazine to install the amino group, followed by hydrogenation to remove residual nitro groups.

Dehydrazination and Side-Reaction Management

Dehydrazination with copper sulfate in acetic acid effectively removes hydrazine residues, a step critical for preventing side reactions during downstream processing. However, excess hydrazine may lead to diamine byproducts, necessitating precise stoichiometric control (3–8 equivalents relative to substrate).

Table 1. Summary of Preparation Methods for this compound

MethodStarting MaterialKey Reagents/ConditionsYieldAdvantagesLimitations
Sequential Substitution2,3,6-TrifluoropyridineEthylamine (50°C), NH₃ (105°C, 15 h)70–85%High regioselectivityRequires high-pressure conditions
Reductive Amination2-(Ethylamino)-6-fluoropyridineHNO₃/H₂SO₄, Pd/C, H₂80–90%Scalable, fewer stepsNitration hazards
Hydrazine Intermediates2,5,6-Trifluoro-3-nitropyridineHydrazine, Raney Ni, H₂65–75%Versatile for complex substitutionsByproduct formation risks

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-amino-2-(ethylamino)-6-fluoropyridine, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving halogenation, amination, and fluorination. A Pd-catalyzed cross-coupling approach (e.g., using Pd(OAc)₂ with ligands like XPhos) is effective for introducing ethylamino groups. For example, General Procedure B (as described in ) uses Pd(OAc)₂, XPhos, and Cs₂CO₃ to achieve aryl amination with yields up to 71% . Optimize yields by controlling reaction temperature (80–110°C), inert atmosphere (N₂/Ar), and stoichiometric ratios of reagents.

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : To confirm substituent positions and coupling constants (e.g., fluorine-induced splitting patterns) .
  • HRMS (High-Resolution Mass Spectrometry) : For molecular weight validation (e.g., [M+H]⁺ peaks matching theoretical values) .
  • X-ray crystallography (if crystalline) : Refinement via SHELXL (part of the SHELX suite) resolves bond lengths/angles and hydrogen-bonding networks .

Q. What safety protocols are essential when handling fluorinated pyridine derivatives?

  • Methodological Answer : Fluorinated compounds require:

  • Inert atmosphere handling : To prevent hydrolysis of reactive intermediates (e.g., use Schlenk lines for air-sensitive steps) .
  • Personal protective equipment (PPE) : Fluorinated aromatics may exhibit toxicity; use nitrile gloves and fume hoods.
  • Storage : Store at –20°C under inert gas to avoid decomposition .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound derivatives?

  • Methodological Answer : SHELXL refinement is ideal for small-molecule crystallography. Key steps:

Data collection : Use synchrotron radiation for high-resolution (<1.0 Å) data.

Hydrogen bonding analysis : Identify interactions (e.g., N–H···F) to explain stability/reactivity.

Validation : Check CIF files with PLATON or IUCr tools to ensure geometric accuracy .

Q. How should researchers design structure-activity relationship (SAR) studies for fluorinated pyridine derivatives?

  • Methodological Answer :

  • Substituent variation : Synthesize analogs with modified aryl/alkyl groups (e.g., replace ethylamino with cyclopropylamino using Pd-catalyzed protocols) .
  • Bioactivity assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR (surface plasmon resonance).
  • Computational docking : Pair with Schrödinger Suite or AutoDock to predict binding modes of fluorine-containing analogs.

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?

  • Methodological Answer :

  • Replicate experiments : Ensure consistency in solvent (e.g., DMSO-d₆ vs. CDCl₃) and temperature.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals; for example, HSQC can differentiate NH₂ protons from aromatic signals .
  • Cross-validate with DFT calculations : Gaussian09 simulations of NMR chemical shifts can confirm assignments .

Q. What strategies optimize reaction conditions for introducing diverse substituents to the pyridine core?

  • Methodological Answer :

  • Catalyst screening : Test Pd vs. Cu catalysts (e.g., Pd₂(dba)₃ for Buchwald-Hartwig amination).
  • Solvent/base optimization : Polar aprotic solvents (DMF, DMSO) with strong bases (t-BuONa) enhance nucleophilic substitution .
  • High-throughput screening : Use robotic platforms to test 96 reaction conditions (e.g., varying temps, catalysts) for rapid optimization.

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